molecular formula C16H26O B13763463 Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- CAS No. 54464-54-9

Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)-

Cat. No.: B13763463
CAS No.: 54464-54-9
M. Wt: 234.38 g/mol
InChI Key: YNSQAMYQFKBNTH-UHFFFAOYSA-N
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Description

Properties

CAS No.

54464-54-9

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

1-[1,6-dimethyl-3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C16H26O/c1-12(2)7-6-8-15-10-9-13(3)16(5,11-15)14(4)17/h7,10,13H,6,8-9,11H2,1-5H3

InChI Key

YNSQAMYQFKBNTH-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(CC1(C)C(=O)C)CCC=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the ketone group: This step often involves the oxidation of an alcohol precursor using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Alkylation reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, strong bases like sodium hydride (NaH)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific therapeutic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The compound’s structure allows it to interact with cellular membranes and proteins, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-[1,6-dimethyl-3-(4-methylpent-3-enyl)-3-cyclohexen-1-yl]ethan-1-one
  • CAS No.: 54464-54-9
  • Molecular Formula : C₁₆H₂₆O
  • Structure: Features a bicyclic framework with a cyclohexene ring substituted by a methyl group at position 1, a dimethyl group at position 6, and a 4-methyl-3-pentenyl chain at position 2. The ethanone group is attached to position 1 of the cyclohexene ring .

Applications :
Primarily used in the manufacturing of perfumes, soaps, detergents, and cleaning/polishing agents due to its ketonic structure, which contributes to aromatic stability and volatility .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Application Differences

Compound Name (CAS No.) Molecular Formula Substituents/Functional Groups Primary Applications Environmental Detection
Target Compound (54464-54-9) C₁₆H₂₆O 1,6-dimethyl-3-(4-methylpent-3-enyl)cyclohexenyl + ethanone Fragrances, detergents Lake Mjøsa (2014); not detected in 2017
4-Acetylcyclohexene (7353-76-6) C₈H₁₂O Cyclohexene ring + ethanone Intermediate in organic synthesis No reported environmental data
Myraldyl Acetate (72403-67-9) C₁₆H₂₄O₂ 4-(4-methyl-3-pentenyl)-3-cyclohexenyl + acetate Perfumery (floral notes) Not monitored in environmental studies

Key Observations:

Structural Complexity : The target compound has a more complex bicyclic structure compared to 4-acetylcyclohexene, which lacks alkyl side chains. This complexity enhances its stability in fragrance formulations .

Functional Group Variation: Myraldyl acetate replaces the ethanone group with an acetate ester, altering its volatility and scent profile .

Physicochemical and Environmental Behavior

Table 2: Environmental Persistence and Bioaccumulation Potential

Compound Name (CAS No.) Log Kow (Predicted) PBT Assessment* Detection in Biota
Target Compound (54464-54-9) 3.51 Not classified as PBT Not detected in fish or sludge
3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanone 6.54 High bioaccumulation potential No data available

*PBT: Persistent, Bioaccumulative, Toxic

Key Observations:

Lower Bioaccumulation: The target compound’s moderate Log Kow (3.51) suggests lower lipid solubility compared to bicyclic derivatives like 3-(5,5,6-trimethylbicyclo...)cyclohexanone (Log Kow = 6.54), which has higher bioaccumulation risks .

Analytical Challenges : The absence of analytical standards for the target compound limits environmental monitoring accuracy, unlike simpler ketones such as 4-acetylcyclohexene .

Regulatory and Industrial Context

  • REACH Compliance: The target compound is registered under REACH (No. 53207-58-2) with intermediate tonnage (10–100 tonnes/year), indicating moderate industrial use .
  • Synthetic Routes: A proposed high-yield synthesis involves coupling 7-methyl-3-methylene-1,6-octadiene with a pre-functionalized cyclohexenone intermediate, though specific yields are undisclosed .

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